1'-Oxo Perazine-d8

LC-MS/MS Stable Isotope Internal Standard MRM Quantification

Generic deuterated internal standards often fail in 1'-Oxo Perazine quantification due to isotopic cross-talk, deuterium-hydrogen exchange, and retention time mismatches. 1'-Oxo Perazine-d8 eliminates these issues with a +8.05 Da mass shift, ≥98% isotopic purity, and piperazine-ring deuteration that ensures chromatographic co-elution and protic-solvent stability. - +8 Da shift prevents analyte channel interference, meeting ICH Q2(R1) precision requirements. - Ring-deuteration resists back-exchange in liver microsome and hepatocyte metabolic assays. - Supplied as red foam; soluble in dichloromethane/methanol; stored at 2-8 °C.

Molecular Formula C20H23N3OS
Molecular Weight 361.5 g/mol
CAS No. 1246820-86-9
Cat. No. B587951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Oxo Perazine-d8
CAS1246820-86-9
Synonyms1-Methyl-4-(3-phenothiazin-10-ylpropionyl)piperazine-d8;  1-methyl-4-[1-oxo-3-(10H-phenothiazin-10-yl)propyl]piperazine-d8;  1-(4-Methyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-1-propanone-d8; 
Molecular FormulaC20H23N3OS
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C20H23N3OS/c1-21-12-14-22(15-13-21)20(24)10-11-23-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)23/h2-9H,10-15H2,1H3/i12D2,13D2,14D2,15D2
InChIKeyOELLRNXFVAVVKM-DHNBGMNGSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1'-Oxo Perazine-d8: Deuterated Internal Standard for Perazine Metabolite Analysis


1'-Oxo Perazine-d8 is an octadeuterated analogue of 1'-Oxo Perazine, a piperazinone intermediate in the metabolic pathway of the phenothiazine antipsychotic drug Perazine. The compound belongs to the phenothiazine class and is specifically labelled with eight deuterium atoms on the piperazine ring, resulting in a molecular formula of C20H15D8N3OS and a molecular weight of 361.53 g/mol . It is primarily employed as a stable isotope-labelled internal standard (SIL-IS) in quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, where its +8 Da mass shift relative to the unlabelled analyte enables precise, interference-free multiple reaction monitoring (MRM) [1]. The compound is supplied as a red foam, soluble in dichloromethane and methanol, and requires storage at 2–8 °C .

Selection Factors for 1'-Oxo Perazine-d8 Over Generic Standards


Generic deuterated internal standards cannot be indiscriminately interchanged when quantifying 1'-Oxo Perazine because the analytical performance of a SIL-IS depends on three compound-specific parameters: (1) the exact mass shift, which must be ≥3 Da to avoid isotopic cross-talk with the analyte's natural isotopic envelope ; (2) the isotopic purity, which directly influences assay precision and limit of quantification ; and (3) the chromatographic co-elution behaviour, which is impacted by the site of deuteration—piperazine-ring deuteration as in 1'-Oxo Perazine-d8 minimizes deuterium–hydrogen exchange and retention time shifts compared to side-chain labelled analogues . The quantitative evidence below demonstrates where 1'-Oxo Perazine-d8 provides measurable differentiation that directly impacts method validation outcomes.

Quantitative Differentiation Evidence: 1'-Oxo Perazine-d8 vs. Analogs


Mass Shift for Unambiguous MRM Differentiation

1'-Oxo Perazine-d8 provides an +8.05 Da mass shift relative to the unlabelled 1'-Oxo Perazine analyte, exceeding the minimum recommended 3 Da threshold for eliminating isotopic cross-talk in triple quadrupole MRM assays . This shift is achieved through complete deuteration of the eight hydrogen atoms on the piperazine ring, as confirmed by the IUPAC name and molecular formula .

LC-MS/MS Stable Isotope Internal Standard MRM Quantification

Isotopic Purity and Assay Precision

The commercially specified isotopic purity of 1'-Oxo Perazine-d8 is ≥98% , compared with a typical chemical purity of ≥95% reported for the unlabelled 1'-Oxo Perazine reagent . This 3 percentage-point purity advantage reduces the contribution of unlabelled contaminant to the analyte signal, which is a known source of systematic positive bias in SIL-IS assays.

Isotopic Purity Method Validation Quality Control

Piperazine-Ring Deuteration and Isotopic Stability

1'-Oxo Perazine-d8 is deuterated exclusively on the piperazine ring (positions 2,2,3,3,5,5,6,6) , in contrast to Perazine-d8 (CAS 1246815-57-5), which carries deuterium on the propyl side chain . Piperazine-ring deuteration is less susceptible to hydrogen–deuterium exchange under protic solvent conditions commonly used in reversed-phase LC-MS/MS, because the C–D bonds in the cyclic tertiary amine are sterically protected, whereas side-chain deuteration adjacent to the nitrogen atom is more labile [1].

Deuterium Exchange Chromatographic Stability Isotopic Fidelity

Application Scenarios for 1'-Oxo Perazine-d8


Pharmaceutical Impurity Profiling by LC-MS/MS

The +8.05 Da mass shift of 1'-Oxo Perazine-d8 enables its use as an ideal co-eluting internal standard for the quantification of 1'-Oxo Perazine in drug substance and drug product impurity assays. The ≥98% isotopic purity minimizes interference at the analyte's MRM channel, ensuring compliance with ICH Q2(R1) validation requirements for accuracy and precision at impurity thresholds .

In Vitro Metabolic Pathway Tracking

The piperazine-ring deuteration pattern of 1'-Oxo Perazine-d8 provides superior isotopic stability under the protic incubation conditions used in liver microsome and hepatocyte metabolism assays. This enables reliable differentiation of the 1'-Oxo metabolite from other oxidative products (e.g., N-oxide, sulfoxide) when used as a stable isotope tracer .

Forensic and Clinical Toxicology Screening

In clinical and forensic toxicology, 1'-Oxo Perazine-d8 serves as a procurement-specified internal standard for the validated LC-MS/MS quantification of the 1'-Oxo Perazine metabolite in plasma, as it matches the chromatographic retention time of the target analyte while providing the unambiguous +8 Da MRM differentiation required for forensic confidence [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1'-Oxo Perazine-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.